N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound features a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-methoxyphenyl group at position 5 and an N-(4-fluorophenyl)acetamide moiety at position 2. The 4-methoxyphenyl substituent may enhance lipophilicity, while the 4-fluorophenyl acetamide group introduces electronegative and steric effects that could influence target binding. Though direct biological data for this compound is absent in the provided evidence, structurally related triazole and pyrazole hybrids (e.g., ) have demonstrated activity in medicinal chemistry contexts, suggesting possible applications in kinase inhibition or antimicrobial research .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O4/c1-29-14-8-6-13(7-9-14)25-18(27)16-17(19(25)28)24(23-22-16)10-15(26)21-12-4-2-11(20)3-5-12/h2-9,16-17H,10H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZVFVWAKYSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and catalysis research.
Biology: Its potential biological activity is explored in various assays to understand its interactions with biological molecules and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Its unique properties make it a candidate for use in materials science and industrial applications, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Pyrrolo-Triazole Derivatives
Compound : 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
- Structural Differences :
- Substituents : The target compound has a 4-methoxyphenyl (electron-donating) and 4-fluorophenyl group, whereas the analog features a 3-chloro-4-fluorophenyl (electron-withdrawing) and 2,3-dimethylphenyl group.
- Electronic Effects : The chloro and methyl groups in the analog may reduce solubility compared to the methoxy group in the target compound.
- Implications : The methoxy group in the target compound could improve metabolic stability relative to the chloro substituent, which is prone to oxidative degradation.
Comparison with Pyrazoline and Pyrazole Hybrids
Compound : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Core Structure : Pyrazole vs. pyrrolo-triazole.
- Substituents : Both share fluorophenyl and acetamide groups but differ in triazole positioning.
- Crystallographic Data : The pyrazole derivative exhibits a mean C–C bond length of 0.004 Å and an R factor of 0.056, indicating precise structural determination . Such data for the target compound would clarify conformational flexibility.
Comparison with Imidazo-Thiazole Derivatives
Compound : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Core Structure : Imidazo-thiazole vs. pyrrolo-triazole.
Comparison with Chromenone-Pyrimidine Derivatives
Compound: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Core Structure: Chromenone-pyrimidine vs. pyrrolo-triazole.
- Functional Impact: The chromenone moiety introduces aromaticity and planar rigidity, which could enhance intercalation properties absent in the target compound.
Data Table: Structural and Physicochemical Comparison
Methodological Considerations
- Crystallography : Structural determination of analogs (e.g., ) relied on SHELX programs , which are industry standards for small-molecule refinement. Similar methods would apply to the target compound.
- Hydrogen Bonding : The pyrrolo-triazole core likely forms C=O···H–N hydrogen bonds, as observed in related triazole derivatives , which could influence crystal packing and solubility.
Biological Activity
N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
1. Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrrolo[3,4-d][1,2,3]triazole core. The synthesis typically involves:
- Formation of the Pyrrolo Core : Achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Introduction of Fluorophenyl Groups : Accomplished via nucleophilic aromatic substitution.
- Acetamide Formation : Finalized through acylation with acetic anhydride or acetyl chloride.
The overall molecular formula is with a molecular weight of approximately 367.35 g/mol.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound exhibit significant inhibition of various enzymes:
- Tyrosinase Inhibition : Tyrosinase is crucial in melanin biosynthesis. Compounds with similar structures have shown IC50 values ranging from 3.8 μM to 13.2 μM against tyrosinase from Agaricus bisporus .
| Compound | IC50 (μM) |
|---|---|
| Similar Compound A | 3.8 |
| Similar Compound B | 9.0 |
| N-(4-fluorophenyl)-... | TBD |
Antioxidant Activity
The antioxidant properties of related compounds have been evaluated using assays such as the ABTS radical scavenging test. Results demonstrated effective scavenging capabilities comparable to known antioxidants.
| Compound | EC50 (μM) |
|---|---|
| Compound A | 9.0 ± 0.3 |
| Compound B | 13.2 ± 0.5 |
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : Binding to active sites on enzymes like tyrosinase may inhibit their activity and alter metabolic pathways.
- Radical Scavenging : The presence of phenolic groups enhances the ability to neutralize free radicals.
4. Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to N-(4-fluorophenyl)-...:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
